Perhydrohexestrol
Description
Perhydrohexestrol (CAS 74006-28-3) is a synthetic steroid-like compound with the molecular formula C₁₈H₃₄O₂. It belongs to the cyclohexanol derivative family, characterized by a 1,2-diethyl-1,2-ethanediyl backbone linking two 4-hydroxycyclohexyl groups . Its stereoisomeric forms, including cis-trans and trans-trans configurations, significantly influence its biochemical interactions .
Properties
CAS No. |
74006-28-3 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
4-[4-(4-hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C18H34O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-20H,3-12H2,1-2H3 |
InChI Key |
WEWXCETUQCZGAO-UHFFFAOYSA-N |
SMILES |
CCC(C1CCC(CC1)O)C(CC)C2CCC(CC2)O |
Canonical SMILES |
CCC(C1CCC(CC1)O)C(CC)C2CCC(CC2)O |
Synonyms |
perhydrohexestrol perhydrohexestrol, (1R*(cis),2R*(trans))-(+)-isomer perhydrohexestrol, (1R*(cis),2R*(trans))-(-)-isomer perhydrohexestrol, (1R*(cis),2S*(trans))-(+-)-isomer perhydrohexestrol, (1R*(trans),2R*(trans))-(+)-isomer perhydrohexestrol, (1R*(trans),2R*(trans))-(+-)-isomer perhydrohexestrol, (1R*(trans),2R*(trans))-(-)-isomer perhydrohexestrol, (1R*(trans),2S*(trans))-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers of Perhydrohexestrol
This compound exists in multiple stereoisomeric forms, each with distinct biological profiles:
Structural Insight : The cis-trans isomer’s hydroxyl groups adopt equatorial-axial positions, enhancing ABP compatibility, whereas the trans-trans form’s axial-axial arrangement disrupts binding .
Perhydrodiketones
Perhydrodiketones, such as (3,4-bis(trans-4-oxocyclohexyl)-hexane), share the C₁₈H₃₄O₂ formula but replace hydroxyl groups with ketones:
| Compound | AR Binding | ABP Binding | Key Findings |
|---|---|---|---|
| trans-trans perhydrodiketone | None | Moderate | Binds ABP with lower affinity than cis-trans this compound . |
Mechanistic Difference : Ketone groups reduce hydrogen-bonding capacity, explaining weaker ABP interactions compared to hydroxylated analogs .
Hexestrol and Derivatives
Hexestrol (CAS 84-16-2), a non-steroidal estrogen, shares a bibenzyl core but lacks cyclohexanol rings. Hydrogenation of hexestrol yields this compound, altering receptor specificity:
Key Contrast : Hexestrol’s rigidity enables estrogen receptor binding, while this compound’s conformational flexibility favors ABP .
Broader Context of C₁₈H₃₄O₂ Compounds
Other C₁₈H₃₄O₂ compounds, such as oleic acid (CAS 112-80-1) and cyclohexyldodecanoic acid (CAS 18017-77-1), are structurally unrelated fatty acids. Their biological roles (e.g., lipid metabolism) diverge entirely from this compound’s steroid-mimetic function .
Research Implications
- Stereochemical Sensitivity : The enantiomeric preference of cis-trans this compound for ABP underscores the importance of chiral synthesis in drug design .
- Therapeutic Potential: ABP-specific binding could be leveraged for targeted modulation of testosterone distribution, avoiding systemic AR activation .
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